Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-
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Overview
Description
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- is a complex compound identified in the Colour Index by Colour Index Constitution Number, C.I. 15865:4 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- typically involves the azo coupling reaction. This process starts with the diazotization of 4-chloro-3-sulfophenylamine, followed by coupling with 3-hydroxy-2-naphthalenecarboxylic acid under controlled pH conditions . The reaction is carried out in an aqueous medium, and the pH is maintained around 4-5 to ensure optimal coupling efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale azo coupling reactions in batch reactors. The process is carefully monitored to maintain the desired pH and temperature conditions. The final product is then purified through filtration and recrystallization to obtain the desired purity and color properties .
Chemical Reactions Analysis
Types of Reactions
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of manganese.
Reduction: It can be reduced under specific conditions to yield different manganese complexes.
Substitution: The compound can undergo substitution reactions, particularly at the azo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various manganese complexes and substituted azo compounds, which have different applications in dyes and pigments .
Scientific Research Applications
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Manganese, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex
- Manganese, 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex
Uniqueness
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in industrial applications, particularly in the production of dyes and pigments .
Properties
CAS No. |
73385-04-3 |
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Molecular Formula |
C17H9ClMnN2O6S |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/C17H11ClN2O6S.Mn/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
JMMSVXXBVYHBFX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Mn+2] |
Origin of Product |
United States |
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